3-Chloro-4-methylbenzyl chloride
Description
Current Standing and Research Significance in Organic Synthesis
In the realm of organic synthesis, 3-Chloro-4-methylbenzyl chloride is recognized for its utility as a key intermediate. google.com Its bifunctional nature, possessing two reactive sites, allows for sequential chemical modifications, thereby enabling the construction of intricate molecular frameworks from a relatively simple starting material. The presence of the chloro and methyl groups on the benzene (B151609) ring also influences the reactivity and physical properties of the resulting derivatives.
The compound's importance is further underscored by its inclusion in the product catalogs of numerous chemical suppliers, indicating a consistent demand from the research and development sectors of the chemical industry.
Scope of Academic Inquiry into this compound
The academic inquiry into this compound and its related compounds encompasses several areas of chemical science. A significant portion of research has been directed towards understanding the mechanistic pathways of reactions involving benzyl (B1604629) chlorides. Studies on the solvolysis reactions of substituted benzyl chlorides, for example, provide insights into the electronic effects of substituents on the reaction mechanism and the stability of carbocation intermediates. nih.gov While specific kinetic studies on this compound are not extensively documented in publicly accessible literature, the principles derived from studies on analogous compounds are applicable.
Furthermore, academic research has explored the synthesis of various derivatives of this compound and their subsequent characterization. This includes the synthesis of sulfonamide derivatives and other substituted compounds, which are often evaluated for their potential biological activities. google.comnih.gov The spectroscopic properties of this compound and its derivatives are also a subject of academic interest, with techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy being employed for structural elucidation.
The development of efficient and environmentally benign synthetic routes to this compound and its downstream products is another area of academic and industrial research. This includes investigations into various chlorination methods and the optimization of reaction conditions to maximize yield and minimize by-product formation. google.com
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈Cl₂ |
| Molecular Weight | 175.06 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pungent |
| Solubility | Soluble in organic solvents, insoluble in water google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMYLQKKQFLIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181659 | |
| Record name | 3-Chloro-4-methylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-40-6 | |
| Record name | 2-Chloro-4-(chloromethyl)-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methylbenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-methylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Synthetic Pathways and Precursor Chemistry for 3 Chloro 4 Methylbenzyl Chloride
Established Methodologies for Direct Synthesis
The most direct route to 3-chloro-4-methylbenzyl chloride involves the selective chlorination of the methyl group on the benzene (B151609) ring of 3-chloro-4-methyltoluene.
Halogenation Techniques for Benzylic Positions (e.g., monochlorination of substituted toluenes)
The side-chain chlorination of substituted toluenes, such as m-xylene (B151644), is a well-known industrial process. google.com This type of reaction, known as benzylic halogenation, specifically targets the hydrogen atoms of the methyl group attached to the aromatic ring. The reaction is typically carried out by introducing chlorine gas to the liquid toluene (B28343) derivative at an elevated temperature. google.com To enhance the selectivity for monochlorination of the side chain and minimize unwanted reactions on the aromatic ring, catalysts like pyridine (B92270) or its derivatives can be employed in small quantities. google.com The process can be performed continuously or in batches, and the resulting product mixture is typically purified by distillation to isolate the desired benzyl (B1604629) chloride derivative. google.com For instance, the monochlorination of m-xylene can yield 3-methylbenzyl chloride. google.comchemicalbook.com Similarly, this principle can be applied to 3-chloro-4-methyltoluene to produce this compound.
It is important to control the degree of chlorination to prevent the formation of di- and tri-chlorinated products. google.com The reaction conditions, including temperature and the molar ratio of reactants, are crucial for achieving a high yield of the desired monochlorinated product. google.com
Synthesis and Derivatization of Chloro-Substituted Methylphenyl Precursors
An alternative to direct chlorination involves the synthesis and subsequent modification of various precursor molecules. This approach offers greater control over the final product's structure.
Preparation of Related Benzyl Alcohols and Esters as Intermediates
One common strategy involves the preparation of (3-chloro-4-methylphenyl)methanol, also known as 3-chloro-4-methylbenzyl alcohol. sielc.comchemeo.comchemsrc.com This alcohol can be synthesized through various reduction methods. For example, the corresponding carboxylic acid, 3-chloro-4-methylbenzoic acid, can be reduced to the alcohol. Similarly, esters of this acid, such as ethyl 3-chloro-4-methylbenzoate, can also serve as starting materials for reduction to the benzyl alcohol. chemicalbook.com
Once the 3-chloro-4-methylbenzyl alcohol is obtained, it can be converted to this compound. A common method for this conversion is the reaction of the alcohol with a chlorinating agent like thionyl chloride or hydrogen chloride. prepchem.com This substitution reaction replaces the hydroxyl group of the alcohol with a chlorine atom.
Another related intermediate is 3-chloro-4-methylbenzoyl chloride, which can be prepared by refluxing 3-chloro-4-methylbenzoic acid with thionyl chloride. prepchem.com This acid chloride can then be selectively reduced to the corresponding benzyl chloride.
Synthetic Routes to 3-Chloro-4-methylaniline (B146341) and Analogous Amines
3-Chloro-4-methylaniline is another important precursor that can be used to indirectly synthesize this compound. chemicalbook.comchemicalbook.comcymitquimica.comnist.gov The synthesis of 3-chloro-4-methylaniline often starts from p-nitrotoluene. google.comgoogle.com The process typically involves two main steps: chlorination followed by reduction. google.comgoogle.com
First, p-nitrotoluene undergoes chlorination to produce 2-chloro-4-nitrotoluene (B140621). google.comgoogle.com Subsequently, the nitro group of 2-chloro-4-nitrotoluene is reduced to an amino group to yield 3-chloro-4-methylaniline. chemicalbook.comgoogle.com This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon or using reducing agents such as iron powder in the presence of an acid. chemicalbook.comgoogle.com
Once 3-chloro-4-methylaniline is synthesized, it can be converted to 3-chloro-4-methylbenzonitrile (B1583252) via the Sandmeyer reaction. cymitquimica.comgeorganics.skchemicalbook.comsigmaaldrich.com In this reaction, the amino group is first diazotized with nitrous acid, and the resulting diazonium salt is then treated with a cyanide salt, typically in the presence of a copper catalyst, to introduce the nitrile group. The resulting 3-chloro-4-methylbenzonitrile can then be reduced to the corresponding benzylamine, which can be further converted to the benzyl chloride.
Strategies for Constructing Complex Molecular Architectures from this compound Derivatives
This compound is a versatile building block for the synthesis of more complex molecules. Its reactivity stems from the benzylic chloride group, which is a good leaving group in nucleophilic substitution reactions.
For instance, the chloride can be displaced by various nucleophiles to introduce new functional groups. Reaction with cyanide ions, for example, would yield 3-chloro-4-methylbenzyl cyanide, which can be further hydrolyzed to 3-chloro-4-methylphenylacetic acid, a valuable intermediate in the synthesis of some herbicides. google.com
Furthermore, this compound derivatives can be used in the synthesis of various heterocyclic compounds. For example, it can be a starting material for creating pyrazoline derivatives, which are known for their diverse biological activities. researchgate.net In a multi-component reaction, a derivative of this compound could be reacted with a chalcone (B49325) and a hydrazine (B178648) to form a pyrazoline ring system. researchgate.net
Design, Synthesis, and Characterization of Novel Derivatives and Analogues of 3 Chloro 4 Methylbenzyl Chloride
Construction of Substituted Carboxamides and Amides
The synthesis of substituted carboxamides and amides from 3-chloro-4-methylbenzyl chloride is a key area of investigation. A common method involves the initial conversion of 3-chloro-4-methylbenzoic acid to its more reactive acyl chloride, 3-chloro-4-methylbenzoyl chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride. prepchem.com The excess thionyl chloride is then removed under vacuum to yield the crude acid chloride. prepchem.com
This activated intermediate, 3-chloro-4-methylbenzoyl chloride, can then be reacted with a variety of primary and secondary amines to form the corresponding N-substituted carboxamides. This reaction is often carried out in the presence of a base, such as triethylamine, in a suitable solvent like toluene (B28343) or acetonitrile. acs.orghud.ac.uk The base serves to neutralize the hydrogen chloride gas that is produced as a byproduct. google.com The general procedure involves stirring the acid chloride with the amine at room temperature, followed by an aqueous work-up to isolate the amide product. acs.orghud.ac.uk
Researchers have successfully synthesized a range of N-substituted amides using this methodology. For instance, the reaction of 3-chloropyrazine-2-carboxylic acid with various benzylamines has been shown to produce N-benzyl-3-chloropyrazine-2-carboxamides. nih.gov In some cases, a side reaction can occur where the benzylamino group also displaces the chlorine atom on the pyrazine (B50134) ring, leading to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. nih.gov
The synthesis of amides can also be achieved through in situ generation of activating agents. One such method involves the use of triphenylphosphine (B44618) and N-chlorophthalimide to create chloro- and imido-phosphonium salts in the reaction mixture. nih.gov These species then activate the carboxylic acid, facilitating its reaction with an amine to form the amide. This approach has been successfully applied to a broad range of aliphatic, benzylic, and aromatic carboxylic acids and amines. nih.gov
The following table provides examples of substituted carboxamides synthesized from related starting materials, illustrating the versatility of these synthetic routes.
| Starting Amine | Resulting Amide |
| Benzylamine | N-Benzylbenzamide |
| N-Benzylmethylamine | N-Benzyl-N-methylbenzamide |
| Diphenylamine | N,N-Diphenylbenzamide |
| Benzylamine | N-Benzyl-4-methoxybenzamide |
| Benzylamine | N-Benzyl-4-iodobenzamide |
| Benzylamine | N-Benzyl-4-bromobenzamide |
This table showcases a selection of amides synthesized through methods applicable to derivatives of this compound, based on general procedures described in the literature. acs.orgnih.gov
Development of Chiral Selectors and Separation Media
The unique structural features of the 3-chloro-4-methylphenyl group have been exploited in the development of novel chiral selectors for enantioselective chromatography. A prominent example is the synthesis and application of cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate).
Cellulose tris(3-chloro-4-methylphenylcarbamate) has emerged as a highly effective chiral stationary phase (CSP) for the separation of enantiomers in high-performance liquid chromatography (HPLC), nano-liquid chromatography (nano-LC), and capillary electrochromatography (CEC). nih.govchromatographyonline.com This polysaccharide derivative is typically coated onto a silica (B1680970) support to create the CSP. nih.gov
The chiral recognition ability of this CSP is attributed to the specific interactions between the carbamate (B1207046) groups of the cellulose derivative and the functional groups of the analyte enantiomers. The presence of the chloro and methyl substituents on the phenyl ring creates a distinct chiral environment that allows for differential binding of the two enantiomers, leading to their separation.
Studies have shown that CSPs based on cellulose tris(3-chloro-4-methylphenylcarbamate) are particularly effective for separating a wide range of racemic compounds, including various drug molecules. chromatographyonline.comresearchgate.net This CSP has demonstrated broad enantioselectivity for basic, acidic, and neutral chiral analytes. researchgate.net For instance, it has been successfully used for the enantioseparation of chiral sulfoxides, achieving very high separation factors in both polar organic and hydrocarbon-alcohol mobile phases. nih.gov The key structural components of the solute necessary for high chiral recognition have been investigated, along with the thermodynamic aspects of analyte adsorption onto the CSP. nih.gov
The performance of this CSP can be influenced by several factors, including the loading of the chiral selector onto the silica, the composition and pH of the mobile phase, and other separation variables. nih.gov Researchers have found that these CSPs can be used to prepare highly stable capillary columns suitable for enantioseparations in nano-LC and CEC, particularly when used with polar organic mobile phases. nih.gov
The following table summarizes the chromatographic conditions and results for the enantioseparation of selected compounds using a cellulose tris(3-chloro-4-methylphenylcarbamate) based CSP.
| Compound | Mobile Phase | Separation Factor (α) |
| Thalidomide | Polar Organic | Not Specified |
| Amlodipine | Polar Organic | Not Specified |
| Chiral Sulfoxides | Polar Organic & Hydrocarbon-Alcohol | Very High |
This table illustrates the application of cellulose tris(3-chloro-4-methylphenylcarbamate) in separating enantiomers of various compounds as reported in the literature. researchgate.netnih.gov
Synthesis of Heterocyclic Compounds Incorporating the Chlorinated Phenyl Moiety (e.g., azetidin-2-ones)
The 3-chloro-4-methylphenyl scaffold has been incorporated into various heterocyclic ring systems, with a notable example being the synthesis of novel azetidin-2-ones (β-lactams). The Staudinger reaction, a [2+2] cycloaddition between an imine and a ketene, is a primary method for constructing the azetidin-2-one (B1220530) ring. researchgate.net
In a typical synthesis, an imine (Schiff base) is first prepared by condensing an amine with an aromatic aldehyde. researchgate.net This imine is then reacted with a ketene, often generated in situ from an acid chloride (like chloroacetyl chloride) in the presence of a base such as triethylamine. researchgate.net This reaction, conducted in a suitable solvent like dry benzene (B151609), leads to the formation of the 3-chloro-azetidin-2-one ring. researchgate.net
For instance, new derivatives of 3-(3-chloro-2-oxo-4-phenylazetidin-1-yl) have been synthesized by reacting imine derivatives with chloroacetyl chloride. researchgate.net The resulting compounds were characterized using various spectroscopic techniques. researchgate.net
The following table provides examples of synthesized azetidin-2-one derivatives incorporating a chlorinated phenyl moiety, highlighting the structural diversity that can be achieved.
| Imine Reactant | Resulting Azetidin-2-one Derivative |
| (E)-N-(4-nitrobenzylidene)aniline | (E)-3-chloro-1-(2-((4-nitrobenzylidene)amino)phenyl)-4-(4-nitrophenyl)azetidin-2-one |
| (E)-N-(4-hydroxybenzylidene)aniline | (S,E)-3-chloro-1-(4-((4-hydroxybenzylidene)amino)phenyl)-4-(4-hydroxyphenyl)-1λ4-azet-2(3H)-one |
| (E)-N-(4-chlorobenzylidene)aniline | (S)-3-chloro-1-(((Z)-4-chlorobenzylidene)amino)-4-(4-chlorophenyl)azetidin-2-one |
This table showcases a selection of azetidin-2-one derivatives synthesized through the Staudinger reaction, as described in the literature. researchgate.net
Rational Design of Bio-Relevant Molecules Featuring the 3-Chloro-4-methylphenyl Scaffold (e.g., tyrosinase inhibitors)
The 3-chloro-4-methylphenyl scaffold has been identified as a key structural feature in the rational design of molecules with biological relevance, particularly as inhibitors of the enzyme tyrosinase. nih.gov Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis, and its over-activity is linked to hyperpigmentation disorders. nih.govmdpi.com
Research has shown that incorporating a 3-chloro-4-fluorophenyl moiety into various chemical scaffolds can significantly enhance their tyrosinase inhibitory activity. nih.govmdpi.com This is attributed to the ability of this fragment to effectively interact with the active site of the enzyme. mdpi.com Building on this, the 3-chloro-4-methylphenyl group is also being explored for its potential in this area.
The design strategy often involves attaching the 3-chloro-4-methylphenyl group to a core structure known to have some affinity for the tyrosinase active site. For example, coumarin-based scaffolds have been investigated as a platform for developing tyrosinase inhibitors. rsc.org A series of 3-aryl and 3-heteroarylcoumarins have been synthesized and evaluated, with some compounds showing potent, competitive inhibition of mushroom tyrosinase. rsc.org
Molecular docking studies are often employed to understand the structure-activity relationships and to predict the binding modes of these inhibitors within the enzyme's active site. mdpi.comrsc.org These computational tools help in the rational design of more potent and selective inhibitors.
The following table presents data on the tyrosinase inhibitory activity of compounds featuring a related 3-chloro-4-fluorophenyl scaffold, which provides a basis for the design of 3-chloro-4-methylphenyl analogues.
| Compound Scaffold | Substituent | IC50 (µM) |
| Piperazine-based | 3-chloro-4-fluorophenyl | 2.96 - 10.65 |
| Coumarin-based | Various aryl groups | 0.19 (most potent) |
This table provides inhibitory concentration (IC50) values for tyrosinase inhibitors with related structural motifs, highlighting the potential of the 3-chloro-4-methylphenyl scaffold in this application. mdpi.comrsc.org
Exploration of Related Benzylic Halide Derivatives in Organic Synthesis
This compound belongs to the broader class of benzylic halides, which are valuable and versatile intermediates in organic synthesis. These compounds readily undergo a variety of transformations, making them useful building blocks for constructing more complex molecules.
One important reaction of benzylic halides is their use in cross-coupling reactions to form new carbon-carbon bonds. For example, they can be coupled with aryl halides in the presence of a palladium catalyst and zinc metal to synthesize diarylmethanes. nih.gov This reaction can be carried out in water at room temperature, offering a straightforward method for preparing these important structural motifs found in many biologically active molecules. nih.gov Benzylic chlorides are often preferred in these reactions as they are generally less reactive than the corresponding bromides, which can lead to higher yields of the desired cross-coupling products. nih.gov
Benzylic halides can also undergo homocoupling reactions to form bibenzyl derivatives. acs.org This transformation can be mediated by various reducing agents, including titanocene (B72419) monochloride. acs.org Additionally, benzylic halides can participate in Barbier-type reactions with aldehydes in the presence of a suitable mediator. acs.org
Furthermore, benzylic halides can be used in dehalogenation and benzylation reactions. rsc.org For instance, they can be reduced to the corresponding methylarenes using a combination of phosphorous acid and iodine. rsc.org In the absence of iodine, benzylic halides can undergo electrophilic substitution reactions with electron-rich arenes to produce diarylmethanes. rsc.org
The reactivity of benzylic halides can also be harnessed to generate benzylic radicals, which are important intermediates in organic synthesis. nih.gov Visible light photocatalysis, in combination with a nucleophilic cooperative catalyst like lutidine, can be used to transform a broad range of benzylic halides into radicals. nih.gov These radicals can then be used in subsequent reactions, such as Giese coupling with electron-deficient alkenes. nih.gov
The following table summarizes some of the key transformations of benzylic halides in organic synthesis.
| Reaction Type | Reagents | Product Type |
| Cross-coupling | Aryl halide, Pd catalyst, Zn | Diarylmethane |
| Homocoupling | Titanocene monochloride | Bibenzyl |
| Dehalogenation | H3PO3, I2 | Methylarene |
| Benzylation | Arene, H3PO3 | Diarylmethane |
| Radical Generation | Visible light, photocatalyst, lutidine | Benzyl (B1604629) radical |
This table provides an overview of the synthetic utility of benzylic halides, a class of compounds to which this compound belongs. nih.govacs.orgrsc.orgnih.gov
Advanced Spectroscopic Characterization and Computational Chemistry of 3 Chloro 4 Methylbenzyl Chloride
Experimental Spectroscopic Techniques for Structural Elucidation
Experimental spectroscopy offers direct insight into the molecular structure of 3-Chloro-4-methylbenzyl chloride.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy : In the proton NMR spectrum of the related compound 3-methylbenzyl chloride, the benzylic protons (CH₂) appear as a singlet, and the aromatic protons show complex splitting patterns in the aromatic region of the spectrum. chemicalbook.com For this compound, one would expect distinct signals for the methyl group protons, the benzylic methylene (B1212753) protons, and the aromatic protons, with their chemical shifts and coupling constants providing information about their chemical environment and connectivity.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the analogous 4-methylbenzyl chloride, distinct peaks are observed for the methyl carbon, the benzylic carbon, and the aromatic carbons. chemicalbook.com Similarly, for this compound, separate resonances are expected for the methyl carbon, the chloromethyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the chloro and methyl substituents.
A representative table of expected chemical shifts is provided below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.3 | ~20 |
| Benzyl (B1604629) (CH₂Cl) | ~4.5 | ~45 |
| Aromatic CH | 7.0 - 7.5 | 125 - 140 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecule. The NIST WebBook provides a gas-phase IR spectrum for this compound. nist.gov
Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include C-H stretching vibrations from the methyl and aromatic groups, C-C stretching within the aromatic ring, and C-Cl stretching vibrations. The gas-phase IR spectrum is available for reference. nist.gov
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. For related molecules like 3-methylbenzyl chloride, Raman spectra have been recorded. chemicalbook.com For this compound, Raman scattering would reveal vibrations such as the symmetric aromatic ring breathing mode and other vibrations that are weak or absent in the IR spectrum.
A table of key expected vibrational frequencies is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| CH₂ Scissoring | ~1450 |
| C-Cl Stretch | 800 - 600 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of a molecule upon ionization. The NIST WebBook contains mass spectral data for this compound obtained by electron ionization. nist.gov The fragmentation of aromatic halides often involves the loss of the halogen atom and cleavage of side chains. libretexts.org For this compound, with a molecular weight of 175.055 g/mol , characteristic fragments would be expected from the loss of a chlorine atom from the benzyl group and subsequent rearrangements. nist.gov
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org Since this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it is not ESR-active. Therefore, ESR spectroscopy is not a standard technique for the direct characterization of this compound. wikipedia.org However, it could be used to study any radical intermediates that might be formed during chemical reactions involving this molecule. wikipedia.org
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods are powerful tools for complementing experimental data and providing deeper insights into the properties of molecules.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, optimized geometry, and vibrational frequencies of molecules. scispace.com
Electronic Structure and Geometry Optimization : DFT calculations, often using functionals like B3LYP, can predict the ground-state electronic structure and the most stable three-dimensional arrangement of atoms (geometry optimization). scispace.commdpi.com These calculations provide information on bond lengths, bond angles, and dihedral angles. For similar molecules, DFT has been used to determine the optimized geometry and electronic properties. mdpi.com
Vibrational Frequencies : DFT calculations can also predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, when scaled appropriately, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net This comparison helps to confirm the molecular structure and provides a more complete understanding of the molecule's vibrational behavior. researchgate.net
A table summarizing the types of information obtained from DFT is provided below.
| DFT Calculation | Information Obtained |
| Geometry Optimization | Bond lengths, bond angles, dihedral angles, molecular conformation |
| Electronic Structure | Molecular orbital energies (HOMO, LUMO), electron density distribution, electrostatic potential |
| Vibrational Frequencies | Predicted IR and Raman active modes, aid in spectral assignment |
Ab Initio Methods for Quantum Mechanical Properties and Reaction Pathways
Ab initio quantum chemistry methods are computational techniques used to solve the Schrödinger equation for a given molecule without the need for empirical parameters. These first-principles calculations provide profound insights into the electronic structure, geometric parameters, and energetic properties of chemical systems. For this compound, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) with various functionals (e.g., B3LYP), are employed to predict its fundamental quantum mechanical properties.
Researchers utilize these methods to calculate a stable, optimized molecular geometry, corresponding to the minimum energy state of the molecule. Key outputs include bond lengths, bond angles, and dihedral angles. For instance, DFT calculations can elucidate the precise bond lengths of the C-Cl bond at the benzylic position versus the C-Cl bond on the aromatic ring, and how these are influenced by the electron-donating methyl group and the electron-withdrawing chlorine substituent.
Furthermore, ab initio methods are instrumental in mapping reaction pathways. By calculating the energies of transition states and intermediates, a detailed potential energy surface for reactions involving this compound can be constructed. For example, in a nucleophilic substitution reaction, these calculations can determine the activation energy barrier for the displacement of the benzylic chloride, providing a theoretical basis for its reactivity. Studies on related chlorinated molecules demonstrate that chlorine atom attack can lead to various outcomes, including addition and metathesis, with transition states calculated to lie at specific energy levels above the reactants. researchgate.net Such computational analyses validate proposed reaction mechanisms and predict dominant product formation under different conditions. researchgate.net
Table 1: Calculated Quantum Mechanical Properties of Substituted Benzyl Halides (Note: This table is illustrative, based on typical results from ab initio calculations for similar molecules, as specific data for this compound is not publicly available.)
| Property | Typical Calculated Value Range | Significance |
| Energy of Optimized Structure | Varies (e.g., in Hartrees) | Represents the total electronic energy at the ground state geometry. |
| Dipole Moment | 2.0 - 3.5 Debye | Indicates the overall polarity of the molecule, affecting intermolecular forces and solubility. |
| C(benzyl)-Cl Bond Length | 1.79 - 1.85 Å | Elongation of this bond can suggest a lower activation energy for SN1/SN2 reactions. |
| C(ring)-Cl Bond Length | 1.72 - 1.75 Å | Shorter and stronger than the benzylic C-Cl bond due to sp² hybridization. |
| C-C-Cl Bond Angle | 110° - 114° | Reflects the steric environment around the benzylic carbon. |
| Activation Energy (for Nucleophilic Attack) | Varies (e.g., in kJ/mol) | A key predictor of reaction rate; lower values indicate higher reactivity. |
Conformational Landscape Analysis and Steric Hindrance Evaluations
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the chloromethyl group (-CH₂Cl) to the aromatic ring. While this rotation is relatively free, certain conformations are energetically favored over others due to steric and electronic effects imposed by the substituents on the ring.
The two key groups influencing the conformation are the chloro and methyl groups at positions 3 and 4, respectively. Steric hindrance occurs when the chloromethyl group rotates into a position where the bulky chlorine atom comes into close proximity with the ring's chloro or methyl substituent.
Eclipsed Conformations: When the C(benzyl)-Cl bond is aligned with either the C(ring)-Cl bond or the C(ring)-CH₃ bond, steric repulsion is maximized. These high-energy conformations are transition states for rotation.
Staggered/Bisected Conformations: The lowest energy conformations are typically those where the chloromethyl group is staggered relative to the ring substituents, minimizing steric clash. The most stable conformer would likely feature the benzylic chlorine atom oriented away from the plane of the ring substituents.
Evaluations of steric effects are crucial for understanding reactivity. For example, in the solvolysis of substituted benzyl chlorides, significant steric hindrance can lead to "steric acceleration." cdnsciencepub.comresearchgate.net This phenomenon occurs when steric strain in the ground state molecule is relieved upon ionization to the more planar carbocation intermediate, thus increasing the reaction rate. cdnsciencepub.comresearchgate.net In this compound, the steric environment created by the ortho-chloro group influences the accessibility of the benzylic carbon to nucleophiles and the ease of forming a carbocation intermediate.
Table 2: Illustrative Conformational Energy Profile (Note: The energy values are hypothetical to illustrate the concept of steric hindrance on conformational stability.)
| Dihedral Angle (C(ring)-C(ring)-C(benzyl)-Cl) | Conformation Description | Relative Energy (kJ/mol) | Primary Steric Interaction |
| 0° | Eclipsed with C-Cl bond | High | Repulsion between chlorine atoms |
| 60° | Gauche/Staggered | Low | Minimized repulsion |
| 120° | Eclipsed with C-H bond | Intermediate | Minor repulsion with ring hydrogen |
| 180° | Anti/Staggered | Lowest | Maximum separation of bulky groups |
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govmdpi.com It maps the electron distribution of a molecule within the crystal, allowing for a detailed examination of close contacts between neighboring molecules. The surface is colored according to properties like normalized contact distance (d_norm), which highlights interactions shorter than, equal to, or longer than the van der Waals radii. mdpi.com
For a molecule like this compound, a Hirshfeld analysis would reveal the nature and relative importance of different non-covalent interactions that govern its crystal packing. Based on studies of structurally similar compounds, the following interactions are expected to be significant: nih.gov
C-H···Cl Interactions: Weak hydrogen bonds involving the chlorine atoms and hydrogen atoms from the methyl group or aromatic ring of adjacent molecules are crucial for stabilizing the crystal structure. These appear as distinct "wings" or sharp spikes in the fingerprint plot.
C-H···π Interactions: The electron-rich aromatic ring can interact with hydrogen atoms from neighboring molecules.
π···π Stacking: While potentially hindered by the substituents, offset stacking interactions between the aromatic rings of adjacent molecules may also contribute to the packing arrangement.
The analysis provides a percentage contribution for each type of interaction to the total Hirshfeld surface, offering a quantitative measure of their importance in the crystal packing.
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: These percentages are representative of similar chloro-methyl substituted aromatic compounds and serve as an illustrative example.)
| Intermolecular Contact Type | Predicted Contribution to Hirshfeld Surface | Description |
| H···H | ~40 - 50% | General van der Waals forces, most frequent contact type. nih.gov |
| C···H / H···C | ~25 - 30% | Encompasses C-H···π and other van der Waals contacts. nih.gov |
| Cl···H / H···Cl | ~10 - 15% | Represents weak C-H···Cl hydrogen bonding. |
| C···C | ~3 - 6% | Indicative of π-π stacking interactions. |
| Cl···Cl | ~1 - 3% | Halogen-halogen interactions. |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that explains reactivity based on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the highest-energy orbital containing electrons and acts as the nucleophile (electron donor), while the LUMO is the lowest-energy orbital without electrons and acts as the electrophile (electron acceptor). youtube.com
For this compound, FMO theory provides clear predictions about its chemical behavior:
The HOMO: The HOMO is expected to be a π-orbital primarily located on the electron-rich aromatic ring. The electron-donating effect of the methyl group at position 4 increases the energy of the HOMO, making the ring susceptible to electrophilic attack (e.g., further halogenation or nitration).
The LUMO: The LUMO is predicted to be the antibonding σ* orbital of the C(benzyl)-Cl bond (σ*C-Cl). cureffi.orgyoutube.com This orbital is localized on the benzylic carbon and the chlorine atom. Its low energy makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. The interaction of a nucleophile's HOMO with this LUMO leads to the cleavage of the C-Cl bond, which is characteristic of S_N2 reactions. youtube.com
The energy gap between the HOMO and LUMO is also a critical parameter. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods, such as DFT, can calculate the energies of these frontier orbitals and visualize their shapes, providing quantitative support for reactivity predictions. nih.gov
Table 4: Frontier Orbitals and Predicted Reactivity of this compound
| Orbital | Primary Location | Predicted Reactivity | Type of Reaction |
| HOMO | Aromatic π-system | Nucleophilic | Electrophilic Aromatic Substitution |
| LUMO | σ* orbital of the C(benzyl)-Cl bond | Electrophilic | Nucleophilic Substitution (S_N1 or S_N2) |
Role and Utility of 3 Chloro 4 Methylbenzyl Chloride in Advanced Chemical Synthesis
Strategic Intermediate in Agrochemical Development
3-Chloro-4-methylbenzyl chloride is a valuable building block in the creation of modern agrochemicals. Its structural framework is incorporated into certain pesticides. For instance, it is a known intermediate in the synthesis of some insecticides and herbicides. ontosight.ai The presence of the chlorine atom and the methyl group on the aromatic ring can influence the biological activity and environmental persistence of the final agrochemical product. The specific substitution pattern of this compound allows for targeted modifications to enhance efficacy against specific pests or weeds while aiming for favorable toxicological and environmental profiles. The related compound, 3-chloro-p-toluidine, is used as an intermediate in the production of agricultural chemicals. nih.gov
Building Block in Pharmaceutical Syntheses
The synthesis of various pharmaceutical agents relies on the use of versatile intermediates like this compound. ontosight.ai This compound can be used to introduce the 3-chloro-4-methylbenzyl group into drug candidates, a structural motif that can be important for biological activity. For example, it is used in the synthesis of certain antihistamines and anesthetics. ontosight.ai The specific substitution on the benzene (B151609) ring can play a role in how the drug molecule interacts with its biological target, potentially influencing its efficacy and pharmacokinetic properties.
Precursor for Specialty Chemicals and Fine Chemicals
Beyond large-scale applications, this compound is a precursor for a range of specialty and fine chemicals. ontosight.ai These are often complex, high-value molecules produced in smaller quantities for specific applications. For example, it can be used in the manufacture of certain dyes and pigments. ontosight.ai The reactivity of the benzylic chloride allows for its incorporation into larger chromophore systems, influencing the color and properties of the resulting dye. Furthermore, it serves as a building block in the production of some polymers and resins, where its structure can contribute to the final material's thermal stability, chemical resistance, or other desired characteristics. ontosight.ai
Enabling Synthesis of Aromatic Intermediates (e.g., benzaldehydes via Sommelet process for related compounds)
The chloromethyl group of this compound is reactive and can be converted into other functional groups, making it a key starting material for a variety of aromatic intermediates. A notable transformation for related benzyl (B1604629) halides is the Sommelet reaction, which converts a benzyl halide into a corresponding benzaldehyde (B42025). wikipedia.org This reaction typically involves reacting the benzyl halide with hexamine, followed by hydrolysis. wikipedia.orgyoutube.comyoutube.com While direct evidence for the Sommelet reaction on this compound is not prevalent in the provided search results, the reaction is a well-established method for converting benzyl halides to aldehydes. wikipedia.orggoogle.com For example, benzaldehyde can be prepared from benzyl chloride using this process. youtube.comgoogle.com This suggests that this compound could potentially be converted to 3-chloro-4-methylbenzaldehyde, a valuable aromatic aldehyde intermediate used in the synthesis of pharmaceuticals and other fine chemicals. guidechem.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈Cl₂ rdchemicals.comnist.gov |
| Molecular Weight | 175.057 g/mol rdchemicals.com |
| CAS Number | 2719-40-6 rdchemicals.comnist.gov |
| Appearance | Colorless to pale yellow liquid ontosight.ai |
| Solubility | Soluble in organic solvents, insoluble in water ontosight.ai |
Academic Investigations into the Environmental Behavior and Degradation Pathways of 3 Chloro 4 Methylbenzyl Chloride
Theoretical and Mechanistic Aspects of Environmental Transformation
The environmental transformation of 3-Chloro-4-methylbenzyl chloride is governed by the chemical reactivity of its two key structural components: the benzyl (B1604629) chloride group and the substituted aromatic ring. The presence of a chlorine atom on the aromatic ring and a chloromethyl group imparts specific chemical properties that influence its degradation pathways.
Hydrolysis is a primary pathway for the transformation of many organic compounds in aquatic environments. For this compound, the benzylic chloride functional group is the most susceptible to hydrolysis. Benzyl chlorides, in general, are known to undergo nucleophilic substitution reactions with water. acs.orgquora.com The reaction mechanism can proceed through either an SN1 or SN2 pathway, or a combination of both, depending on the solvent polarity and the stability of the intermediate carbocation. quora.com
In an aqueous environment, the hydrolysis of this compound is expected to proceed readily, likely via an SN1 mechanism due to the ability of the benzene (B151609) ring to stabilize the resulting benzylic carbocation through resonance. The presence of substituents on the benzene ring can influence the rate of this reaction. A negative linear relationship has been observed between the Hammett substituent constants (σ) and the rates of hydrolysis for substituted benzyl chlorides, indicating that electron-donating groups enhance the reaction rate by stabilizing the positive charge on the carbocation intermediate. chegg.comchegg.com In the case of this compound, the methyl group is weakly electron-donating, while the chlorine atom is electron-withdrawing. Their combined effect will determine the precise rate of hydrolysis compared to unsubstituted benzyl chloride. The primary product of hydrolysis would be 3-chloro-4-methylbenzyl alcohol, with the release of a chloride ion and a proton.
Table 1: Comparison of Hydrolysis Mechanisms for Related Compounds
| Compound | Predominant Hydrolysis Mechanism | Key Factors | Primary Product |
| Benzyl Chloride | SN1 in polar protic solvents quora.com | Stabilization of the benzyl carbocation through resonance. quora.com | Benzyl alcohol |
| Chlorobenzene | Generally resistant to hydrolysis under normal conditions acs.org | The C-Cl bond has partial double bond character due to resonance. acs.org | Phenol (under harsh conditions) |
Photochemical degradation, or photolysis, is another significant environmental fate process, particularly for compounds that can absorb light in the solar spectrum. The aromatic ring in this compound allows it to absorb ultraviolet (UV) radiation, which can initiate photochemical reactions. The primary photochemical process for chlorinated aromatic compounds often involves the homolytic cleavage of the carbon-chlorine bond. acs.org
For this compound, two potential photochemical pathways exist: cleavage of the C-Cl bond on the aromatic ring and cleavage of the C-Cl bond in the chloromethyl group. The energy of the absorbed photon will determine which bond is more likely to break. The photolysis of chlorinated aromatic compounds in water can lead to the formation of dechlorinated or hydroxylated products. acs.org The quantum yield, which is a measure of the efficiency of a photochemical process, is a critical parameter in determining the rate of photodegradation. For many chlorinated aromatic compounds, the quantum yields for photolysis have been determined and are crucial for modeling their environmental persistence. acs.orgacs.org The presence of other substances in the water, such as dissolved organic matter, can also influence the rate of photodegradation by acting as photosensitizers or quenchers.
In the environment, particularly in the atmosphere and in sunlit surface waters, highly reactive species known as free radicals play a crucial role in the degradation of organic compounds. The hydroxyl radical (•OH) is one of the most important oxidants in the environment. rsc.orgnih.govnist.gov The reaction of hydroxyl radicals with aromatic compounds can proceed via two main pathways: addition to the aromatic ring or hydrogen abstraction from an alkyl side chain. rsc.orgnih.gov
For this compound, reaction with hydroxyl radicals is expected to be a significant degradation pathway. The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, potentially leading to the formation of chlorinated and methylated phenols. rsc.org Alternatively, the hydroxyl radical can abstract a hydrogen atom from the methyl group, forming a benzyl-type radical. This radical can then react with oxygen to form peroxy radicals, which can lead to a variety of oxidation products, including aldehydes and carboxylic acids. Studies on the reaction of OH radicals with toluene (B28343) have shown that addition to the ring is the dominant pathway at ambient temperatures. rsc.orgnih.gov The presence of the chlorine atom on the ring will influence the position of the hydroxyl radical attack.
Table 2: Reactivity of Related Compounds with Hydroxyl Radicals
| Compound | Reaction Rate Constant with •OH (cm³ molecule⁻¹ s⁻¹) | Primary Reaction Pathway |
| Toluene | ~5.6 x 10⁻¹² | OH addition to the aromatic ring rsc.orgnih.gov |
| Benzene | ~1.2 x 10⁻¹² | OH addition to the aromatic ring acs.org |
| Chlorobenzene | ~1.0 x 10⁻¹² | OH addition to the aromatic ring |
Note: Rate constants can vary with temperature and pressure.
Computational Modeling and Prediction of Environmental Fate
Due to the often-limited availability of experimental data for many industrial chemicals, computational models have become indispensable tools for predicting their environmental fate and persistence. Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach. ecetoc.org These models use the chemical structure of a compound to estimate its physicochemical properties and degradation rates.
For this compound, a comprehensive environmental fate assessment can be performed using software suites like the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface). epa.govepisuite.dev This suite contains several individual models that predict key environmental parameters:
HYDROWIN™: Estimates the hydrolysis rate constant. For this compound, this model would likely predict a relatively fast hydrolysis rate due to the presence of the benzyl chloride moiety.
AOPWIN™: Predicts the rate of atmospheric oxidation by hydroxyl radicals. This would provide an estimate of the compound's atmospheric lifetime.
KOCWIN™: Estimates the soil and sediment adsorption coefficient (Koc), which indicates the likelihood of the compound to partition to soil and sediment.
BCFBAF™: Predicts the bioconcentration factor (BCF) and bioaccumulation factor (BAF), which are measures of a chemical's potential to accumulate in aquatic organisms.
ECOSAR™: Estimates the ecotoxicity to aquatic organisms. episuite.dev
Q & A
Q. What are the optimal synthetic routes for preparing 3-chloro-4-methylbenzyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves chlorination of 4-methylbenzyl chloride using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ under controlled temperatures (20–50°C) . Alternative routes may employ sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. Key factors include solvent polarity (e.g., dichloromethane or carbon tetrachloride), stoichiometric ratios of reagents, and reaction time. Impurities such as over-chlorinated byproducts (e.g., di- or trichlorinated derivatives) can arise if temperature or catalyst loading is excessive. Post-synthesis purification via fractional distillation or recrystallization is critical for isolating the target compound .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the substitution pattern (e.g., aromatic protons at δ 7.2–7.5 ppm and methyl groups at δ 2.4–2.6 ppm). Chlorine’s electronegativity causes deshielding of adjacent protons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (M⁺) at m/z 175.0 (C₈H₈Cl₂⁺) and fragment ions like [C₇H₆Cl]⁺ (m/z 125.0) .
- IR Spectroscopy: Stretching vibrations for C-Cl (550–750 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) are diagnostic .
- HPLC/GC: Reverse-phase HPLC with UV detection or GC-FID can assess purity and quantify residual solvents .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if vapor concentrations exceed exposure limits .
- Ventilation: Work in a fume hood to mitigate inhalation risks.
- Waste Disposal: Collect halogenated waste separately and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or coupling reactions?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via time-resolved NMR or UV-Vis spectroscopy to determine rate constants and intermediate formation .
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) or ³⁶Cl-labeled reagents to track chlorine displacement pathways .
- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict transition states and regioselectivity in reactions like Friedel-Crafts alkylation .
Q. What challenges arise in crystallizing this compound derivatives, and how can they be addressed using X-ray crystallography?
Methodological Answer:
- Crystal Growth: Slow evaporation from non-polar solvents (e.g., hexane) or vapor diffusion methods improve crystal quality. Chlorine’s heavy atom effect aids in phasing .
- SHELX Software: Use SHELXT for space-group determination and SHELXL for refinement. Hydrogen-bonding networks can be analyzed via graph-set notation (e.g., R₂²(8) motifs) .
- Disorder Handling: Partial occupancy modeling resolves rotational disorder in methyl or benzyl groups .
Q. How do electronic and steric effects influence the reactivity of this compound in multi-step syntheses?
Methodological Answer:
- Electronic Effects: The electron-withdrawing chlorine atom activates the benzyl position for nucleophilic attack but deactivates the aromatic ring toward electrophilic substitution .
- Steric Effects: The methyl group at the 4-position hinders para-substitution, favoring meta-directing pathways in electrophilic reactions. Steric maps derived from molecular dynamics simulations can predict regioselectivity .
Q. What strategies resolve contradictory data in synthetic yields or spectroscopic results across different studies?
Methodological Answer:
- Reproducibility Checks: Standardize reaction conditions (solvent purity, catalyst batch) and validate instrumentation (e.g., NMR calibration with TMS) .
- Byproduct Analysis: Use LC-MS or GC-MS to identify minor impurities (e.g., dichlorinated isomers) that may skew yield calculations .
- Collaborative Validation: Cross-reference data with crystallographic databases (e.g., CCDC) or computational models to confirm structural assignments .
Q. How can the environmental impact of this compound be assessed in academic research?
Methodological Answer:
- Ecotoxicity Assays: Perform Daphnia magna or Vibrio fischeri bioassays to measure acute toxicity (EC₅₀ values) .
- Degradation Studies: Investigate photolytic or microbial degradation pathways using HPLC-MS to track intermediate formation .
- Regulatory Compliance: Adhere to REACH guidelines for hazardous waste management and SDS documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
